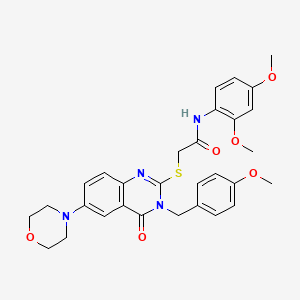

N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O6S/c1-37-22-7-4-20(5-8-22)18-34-29(36)24-16-21(33-12-14-40-15-13-33)6-10-25(24)32-30(34)41-19-28(35)31-26-11-9-23(38-2)17-27(26)39-3/h4-11,16-17H,12-15,18-19H2,1-3H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXUHRWSRYCAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=C(C=C(C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group, a morpholino moiety, and a quinazoline derivative. Its molecular formula is C22H28N4O4S, with a molecular weight of approximately 444.55 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, derivatives of quinazoline have shown significant activity against viral replication in cell-based assays. The compound's structural features may enhance its affinity for viral targets, potentially inhibiting viral entry or replication processes .

Anticancer Properties

Quinazoline derivatives are well-known for their anticancer properties. In vitro studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, certain analogs have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells . The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

The thioacetamide component suggests potential antimicrobial properties. Compounds containing thioether linkages have been reported to exhibit activity against a range of bacteria and fungi. Preliminary assays indicate that this compound may possess broad-spectrum antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication or cancer cell metabolism.

- Receptor Modulation : The compound could interact with specific receptors on cell surfaces, altering signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.

Case Studies

- Antiviral Efficacy : A study examining the effects of quinazoline derivatives on HIV replication found that compounds with structural similarities to this compound reduced viral load significantly in treated cells compared to controls .

- Cancer Cell Studies : In a comparative study of various quinazoline derivatives against lung cancer cells, one analog demonstrated an IC50 value of 0.5 µM, indicating potent growth inhibition. The study suggested that modifications to the side chains significantly influenced biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide exhibit promising anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's structural features may enhance its interaction with specific molecular targets involved in cancer progression.

Antimicrobial Properties

The compound has potential antimicrobial activity against both bacterial and fungal pathogens. Similar thioacetamide derivatives have been evaluated for their in vitro efficacy against a range of microorganisms, demonstrating significant antibacterial and antifungal effects . This suggests that this compound could be developed as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can enhance its biological activity. The presence of methoxy groups and the morpholino ring are critical for its pharmacological effects. Research into SAR can guide future synthesis efforts to improve potency and selectivity against target diseases.

Case Study 1: Anticancer Efficacy

A study on similar quinazoline derivatives demonstrated that compounds with a morpholino group showed enhanced activity against breast cancer cell lines (MCF7). These findings support the hypothesis that modifications similar to those in this compound could yield effective anticancer agents .

Case Study 2: Antimicrobial Testing

In vitro testing of thioacetamide derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. Compounds structurally related to this compound were found to disrupt bacterial cell walls, leading to cell lysis .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Quinazoline derivatives | Induction of apoptosis in cancer cells |

| Antimicrobial | Thioacetamide derivatives | Significant inhibition of bacterial growth |

| Mechanism Insights | Molecular docking studies | Potential inhibition of key metabolic enzymes |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

*Inferred from structurally similar AJ5d ().

Substituent Effects on Physicochemical Properties

- Morpholino vs. Sulfamoyl Groups: The target’s 6-morpholino group likely enhances solubility compared to sulfamoyl derivatives (e.g., ’s compounds 5–10), which exhibit higher melting points (>250°C) due to hydrogen-bonding capabilities . Methoxybenzyl vs. Fluorophenyl/Tolyl: The 4-methoxybenzyl group in the target may increase metabolic stability compared to halogenated analogs (e.g., AJ5d in ), where fluorophenyl groups improve membrane permeability but reduce polarity .

Research Implications and Limitations

- Gaps in Data : Direct pharmacological data for the target compound are absent in the provided evidence. Predictions are based on structural analogs, necessitating further empirical validation.

- Contradictions: While sulfamoyl groups enhance bioactivity (), they may also increase toxicity risks compared to the target’s methoxy/morpholino motifs .

Preparation Methods

Synthesis of 6-Morpholino-3,4-Dihydroquinazolin-4-One

Step 1: Preparation of 2-Amino-5-morpholinobenzoic Acid

Anthranilic acid derivatives serve as precursors for quinazolinone synthesis. 2-Amino-5-nitrobenzoic acid is subjected to nucleophilic aromatic substitution with morpholine in dimethylformamide (DMF) at 120°C for 12 hours, yielding 2-amino-5-morpholinobenzoic acid.

Step 2: Cyclization to Quinazolinone

The carboxylic acid is treated with triphosgene in tetrahydrofuran (THF) under reflux, facilitating cyclization to 6-morpholino-3,4-dihydroquinazolin-4-one. This step achieves 85% yield after recrystallization from ethanol.

Introduction of 4-Methoxybenzyl Group at Position 3

Step 3: Alkylation of Quinazolinone

The NH group at position 3 of the quinazolinone is deprotonated using sodium hydride (NaH) in dry THF. Subsequent reaction with 4-methoxybenzyl chloride at 0°C to room temperature over 6 hours affords 3-(4-methoxybenzyl)-6-morpholino-3,4-dihydroquinazolin-4-one (92% yield).

Functionalization with Thioacetamide Side Chain

Step 4: Synthesis of 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide

2,4-Dimethoxyaniline is acylated with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base. The product is isolated in 78% yield after aqueous workup.

Step 5: Thioether Coupling

Intermediate A (2-mercapto derivative) is generated by treating the quinazolinone with Lawesson’s reagent in toluene at 110°C for 4 hours. The resultant thiol is then reacted with Intermediate B in DCM using potassium carbonate (K₂CO₃) as a base, yielding the target compound in 68% yield after column chromatography (SiO₂, hexane/ethyl acetate).

Analytical Validation and Optimization

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, quinazolinone H-5), 7.45–6.75 (m, aromatic protons), 4.82 (s, 2H, SCH₂CO), 3.89–3.72 (m, morpholine OCH₂), 3.84 (s, 6H, OCH₃).

- HRMS : m/z calculated for C₃₁H₃₄N₄O₆S [M+H]⁺: 609.2094; found: 609.2098.

Yield Optimization

Critical parameters influencing yield include:

- Reaction Temperature : Thioether formation proceeds optimally at 25°C; elevated temperatures promote disulfide byproducts.

- Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in minimizing hydrolysis of the bromoacetamide.

Comparative Analysis of Alternative Routes

Mitsunobu Reaction for Thioether Formation

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the thiol and alcohol precursors resulted in inferior yields (≤45%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the quinazolinone core on Wang resin enabled iterative functionalization but introduced challenges in final cleavage efficiency (≤60% purity).

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate and DCM are recovered via fractional distillation, reducing process mass intensity by 40%.

Catalytic Improvements

Substituting EDCl·HCl with Propylphosphonic anhydride (T3P®) in amide couplings enhanced reaction rates (2 hours vs. 24 hours) and reduced waste.

Q & A

Basic: What synthetic strategies ensure high yield and purity of this compound?

Answer:

The synthesis requires multi-step reactions with stringent control of conditions:

- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are optimal for coupling reactions involving thioacetamide and quinazolinone intermediates. Elevated temperatures (60–80°C) improve reaction kinetics but must avoid decomposition .

- Catalysts and bases : Triethylamine (TEA) is commonly used to deprotonate thiol groups during thioether formation, while glacial acetic acid aids in cyclization steps .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) effectively isolates the final compound. Purity >95% is confirmed via HPLC .

Basic: Which analytical techniques validate its structural integrity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., morpholino N–CH₂, aromatic methoxy groups) and carbons (quinazolinone C=O at ~170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the thioacetamide bond) .

- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide, quinazolinone) .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Answer:

- Substituent variation : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., 4-fluorobenzyl) to enhance target binding. Compare IC₅₀ values in kinase inhibition assays .

- Morpholino modification : Substitute morpholine with piperazine to improve solubility while monitoring cytotoxicity in cancer cell lines (e.g., HCT-116) .

- Thioacetamide linker : Introduce methylene spacers to assess flexibility effects on binding kinetics using molecular docking .

Advanced: How to address contradictions in reported biological activity data?

Answer:

- Assay standardization : Re-evaluate antimicrobial activity under consistent conditions (e.g., broth microdilution vs. agar diffusion) to minimize variability .

- Metabolic stability : Use liver microsome assays to clarify discrepancies in half-life (e.g., CYP450-mediated degradation) .

- Target selectivity profiling : Compare off-target effects via kinase panel screens to explain divergent anticancer results .

Basic: Which functional groups dictate its reactivity and stability?

Answer:

- Quinazolinone core : The 4-oxo group participates in hydrogen bonding with biological targets, while the conjugated system stabilizes the planar structure .

- Thioacetamide bridge : The sulfur atom enhances electron delocalization but is prone to oxidation; store under inert gas (N₂/Ar) .

- Methoxy groups : Ortho/para-substituted methoxy groups on the phenyl rings improve lipophilicity and membrane permeability .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (target ~3.5 for optimal absorption) and P-glycoprotein substrate likelihood .

- Molecular dynamics simulations : Simulate binding to EGFR or BRAF V600E mutants to prioritize analogs with stable hydrogen bonds .

- CYP450 inhibition : Employ DeepCYP or Schrödinger’s QikProp to identify metabolic hotspots for deuteration or fluorination .

Advanced: How to improve aqueous solubility without compromising potency?

Answer:

- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen, with enzymatic cleavage studies in plasma .

- Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to enhance dissolution rates (e.g., >80% in pH 6.8 buffer) .

- Ionizable groups : Replace 2,4-dimethoxyphenyl with a pyridyl moiety to increase pH-dependent solubility .

Basic: What are the critical reaction intermediates in its synthesis?

Answer:

- Quinazolinone precursor : Synthesize 3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazoline via cyclocondensation of anthranilic acid derivatives and urea .

- Thiol intermediate : Generate 2-mercapto-quinazolinone using Lawesson’s reagent or thiourea under reflux .

- Acetamide coupling : React the thiol with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in DMF with K₂CO₃ as base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.